molecular formula C19H19N3OS B6541265 N-(2,3-dimethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 6242-76-8

N-(2,3-dimethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Katalognummer B6541265
CAS-Nummer: 6242-76-8
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: CXZQUZBLEWUQDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dimethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide, or DMPI, is a small molecule that has been used in a variety of scientific research applications. It is a derivative of imidazole and is a versatile compound with a wide range of biological activities. DMPI has been studied in different fields, including biochemistry, physiology, pharmacology, and medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

DMPI has been used in a variety of scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of tumor cells. It has also been studied as an anti-inflammatory agent, showing promise in the treatment of inflammatory diseases. Additionally, DMPI has been studied for its potential to induce apoptosis in cancer cells, as well as its ability to inhibit the growth of bacteria.

Wirkmechanismus

The exact mechanism of action of DMPI is still not fully understood. However, it is believed to act by binding to a specific target protein and inhibiting its activity. It has been shown to bind to the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. By inhibiting the activity of COX-2, DMPI can reduce inflammation.
Biochemical and Physiological Effects
DMPI has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells, induce apoptosis in cancer cells, and inhibit the growth of bacteria. Additionally, it has been shown to reduce inflammation by inhibiting the activity of COX-2.

Vorteile Und Einschränkungen Für Laborexperimente

The use of DMPI in laboratory experiments has several advantages. It is a small molecule, making it easy to synthesize and handle. Additionally, it has a wide range of biological activities, making it a versatile compound for use in various scientific research applications. However, there are some limitations to using DMPI in laboratory experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it has a low molecular weight, which can make it difficult to detect in certain experiments.

Zukünftige Richtungen

Given its wide range of biological activities, DMPI has potential for use in a variety of future applications. Its ability to inhibit the growth of tumor cells and induce apoptosis in cancer cells could make it a potential therapy for cancer. Additionally, its ability to inhibit the activity of COX-2 could make it a potential therapy for inflammation-related diseases. Additionally, its ability to inhibit the growth of bacteria could make it a potential therapy for infections. Finally, its low molecular weight and high solubility could make it a potential drug delivery system.

Synthesemethoden

The synthesis of DMPI has been described in several studies. It can be synthesized using a two-step process, starting with the reaction of 1-phenyl-1H-imidazol-2-ylsulfanylacetamide with 2,3-dimethylphenyl bromide in the presence of a base. The reaction produces the desired product, N-(2,3-dimethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide, in good yields.

Eigenschaften

IUPAC Name

N-(2,3-dimethylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-14-7-6-10-17(15(14)2)21-18(23)13-24-19-20-11-12-22(19)16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZQUZBLEWUQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357739
Record name F0599-0017
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-Dimethylphenyl)-2-[(1-phenyl-1H-imidazol-2-YL)sulfanyl]acetamide

CAS RN

6242-76-8
Record name F0599-0017
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.